molecular formula C10H10ClFN2 B2822008 8-Fluoro-2-methylquinolin-3-amine;hydrochloride CAS No. 2460757-59-7

8-Fluoro-2-methylquinolin-3-amine;hydrochloride

Cat. No.: B2822008
CAS No.: 2460757-59-7
M. Wt: 212.65
InChI Key: FNVVCZGTYBQOEP-UHFFFAOYSA-N
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Description

8-Fluoro-2-methylquinolin-3-amine;hydrochloride is a chemical compound with the molecular formula C10H9FN2·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-2-methylquinolin-3-amine;hydrochloride typically involves the fluorination of quinoline derivatives. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of fluorinating agents and catalysts to achieve the desired substitution on the quinoline ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process generally includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-2-methylquinolin-3-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups replacing the fluorine atom or modifying the amine group .

Scientific Research Applications

8-Fluoro-2-methylquinolin-3-amine;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Fluoro-2-methylquinolin-3-amine;hydrochloride involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA synthesis, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Fluoro-2-methylquinolin-3-amine;hydrochloride is unique due to the combination of fluorine, methyl, and amine groups on the quinoline ring. This unique structure imparts specific chemical and biological properties that are not present in other quinoline derivatives .

Properties

IUPAC Name

8-fluoro-2-methylquinolin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2.ClH/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNVVCZGTYBQOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CC=C(C2=N1)F)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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